molecular formula C₅₀H₈₄N₄O₃₆ B1146305 NGA2 Glycan CAS No. 84808-02-6

NGA2 Glycan

Cat. No.: B1146305
CAS No.: 84808-02-6
M. Wt: 1317.21
Attention: For research use only. Not for human or veterinary use.
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Description

NGA2 Glycan, also known as the G0 glycan, is an asialo and agalacto bi-antennary complex-type N-linked oligosaccharide with a molecular weight of 1317 daltons . This glycan represents the heptasaccharide core structure (GlcNAc₄Man₃) common to many complex N-glycans found on mammalian glycoproteins . It is sourced from various mammalian glycoproteins, including those in bovine serum, and is meticulously purified through techniques like hydrazinolysis and HPLC to ensure a high level of purity, typically >90% as assessed by ¹H-NMR and HPLC . The this compound is a critical tool in glycobiology research, particularly for studying specific pathogen-host interactions. A key application is in the investigation of the Vibrio cholerae cytolysin (VCC) toxin. Research has demonstrated that the VCC toxin utilizes its β-prism domain to recognize and bind with nanomolar affinity (approximately 100 nM) specifically to the heptasaccharide GlcNAc₄Man₃ core of NGA2 . This high-affinity binding to the N-glycan core on mammalian cell membranes is a crucial step that facilitates the toxin's pore-forming activity and contributes to its potent lytic effect on target cells, such as erythrocytes and immune cells . This makes NGA2 an invaluable reagent for elucidating bacterial toxin mechanisms and developing potential anti-toxin strategies. Beyond infectious disease studies, the NGA2 structure is fundamental in biomarker discovery and biopharmaceutical analysis. It is found on many human glycoproteins, including IgG, gamma globulins, and serum glycoproteins . Variations in the levels of specific N-glycans, including core-fucosylated versions like NGA2F, have been identified as potential biomarkers for medical conditions, such as predicting primary nonfunction in liver transplantation . Furthermore, as a bi-antennary glycan with terminal N-acetylglucosamine residues, NGA2 (G0) is widely used by biopharmaceutical companies for the characterization and quality control of therapeutic monoclonal antibodies . This product is provided as a dry solid, shipped at ambient temperature, and must be stored at -20°C before and after dissolution to ensure stability . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H6/c2*1-2/h2*1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWXKIHEBFTVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC.CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40708311
Record name PUBCHEM_54005949
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84808-02-6
Record name PUBCHEM_54005949
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84808-02-6
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Structural Elucidation and Conformational Analysis of Nga2 Glycan

Advanced Spectroscopic Methods for NGA2 Glycan Structure Determination

The determination of the primary structure and three-dimensional conformation of complex carbohydrates like this compound necessitates the use of sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of glycan structural analysis, providing complementary information to create a comprehensive molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Linkage and Conformation Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed atomic-level information about the structure and dynamics of molecules in solution. For this compound, NMR is instrumental in determining the sequence of monosaccharide residues, the configuration of glycosidic linkages, and the preferred three-dimensional conformation.

The purity and structural integrity of this compound are often initially assessed by one-dimensional proton NMR (¹H-NMR) spectroscopy. qa-bio.comnih.gov The analysis of the anomeric proton region (typically δ 4.4-5.2 ppm) in the ¹H-NMR spectrum provides a fingerprint of the glycan, revealing the number and type of sugar residues present. researchgate.net

For a complete structural assignment, a suite of two-dimensional (2D) NMR experiments is employed. These include:

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) : These experiments are used to establish scalar coupling networks within individual monosaccharide residues, allowing for the assignment of all proton resonances within a sugar ring. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) : These experiments correlate proton resonances with their directly attached (HSQC) or more distant (HMBC) carbon atoms, leading to the complete assignment of the ¹³C spectrum. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) : These techniques detect through-space interactions between protons that are close to each other, providing crucial information about the spatial arrangement of monosaccharide units and thus, the conformation around the glycosidic linkages. researchgate.net

The determination of glycosidic linkage positions and anomeric configurations (α or β) is a key aspect of this compound structural analysis. This is achieved by identifying key NOE or ROE cross-peaks between protons on adjacent monosaccharide residues. For instance, an NOE between the anomeric proton (H1) of one residue and a proton on the aglyconic residue establishes the linkage position. The magnitude of the scalar coupling constant between H1 and H2 (³JH1,H2) helps to determine the anomeric configuration. researchgate.net

Conformational analysis of this compound relies heavily on the interpretation of NOESY and ROESY data. The intensities of the cross-peaks are related to the distance between the interacting protons, allowing for the generation of a set of distance restraints. These experimental restraints are then used in computational modeling, such as molecular dynamics (MD) simulations, to generate a three-dimensional model of the glycan that is consistent with the NMR data. This approach provides insights into the preferred solution-state conformation and the flexibility around the glycosidic linkages.

NMR TechniqueInformation Obtained for this compoundKey Parameters Analyzed
1D ¹H-NMRInitial assessment of purity and structural integrity; FingerprintingChemical shifts and integrals of anomeric protons
2D COSY/TOCSYAssignment of proton resonances within each monosaccharide residueScalar coupling networks
2D HSQC/HMBCAssignment of carbon resonances¹H-¹³C correlations
2D NOESY/ROESYDetermination of glycosidic linkages and 3D conformationThrough-space proton-proton interactions (NOEs/ROEs)

Mass Spectrometry-Based Approaches for this compound Profiling and Identification

Mass spectrometry (MS) is an indispensable tool in glycomics, offering high sensitivity for the analysis of complex glycan mixtures and providing detailed structural information. Various MS techniques are employed to profile, identify, and characterize this compound.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact, non-volatile molecules like glycans. ESI-MS is particularly useful for analyzing NGA2 glycans that have been released from glycoproteins and are often coupled with liquid chromatography (LC) for separation and online analysis (LC-ESI-MS). This approach is central to glycan profiling, enabling the identification and relative quantification of NGA2 and other glycans in complex biological samples. The high mass accuracy of modern ESI-MS instruments allows for the confident determination of the elemental composition of this compound.

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, often coupled with a time-of-flight (TOF) analyzer, is a high-throughput technique widely used for glycan profiling. MALDI-TOF MS is particularly effective for the rapid analysis of neutral glycans like NGA2. nih.gov In a typical MALDI experiment, the glycan sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. The resulting mass spectrum provides the molecular weight of the glycan, which can be used to deduce its monosaccharide composition. The structural integrity of purified this compound is often confirmed by MALDI mass spectrometry. Permethylation, a chemical derivatization that replaces all hydroxyl and N-acetyl protons with methyl groups, is frequently used to enhance the ionization efficiency and stability of glycans for MALDI-MS analysis. researchgate.net

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for the detailed structural elucidation of glycans. In an MS/MS experiment, a specific glycan ion (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions (product ions) are then mass analyzed. The fragmentation pattern provides valuable information about the sequence and branching of the monosaccharide units.

The fragmentation of N-glycans typically results in two main types of cleavage: glycosidic bond cleavages (yielding B and Y ions) and cross-ring cleavages (yielding A and X ions). Glycosidic cleavages provide information about the monosaccharide sequence, while cross-ring cleavages can help to pinpoint linkage positions. The analysis of the MS/MS spectrum of this compound allows for the confirmation of its biantennary structure and the sequence of its constituent monosaccharides.

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. This additional dimension of separation is particularly valuable for glycan analysis as it can distinguish between isomeric structures that have the same mass. For this compound, IM-MS can be used to separate it from other isomeric glycans and to study its gas-phase conformation. The collision cross-section (CCS), a measure of the ion's size and shape in the gas phase, can be determined from IM-MS experiments. Comparing experimentally determined CCS values with theoretical values calculated for candidate structures can aid in the confident identification of this compound and provide insights into its three-dimensional structure in the absence of solvent. Recent studies have employed IM-MS to characterize A2 N-glycans, a class to which NGA2 belongs, and their conformers. nih.gov

Mass Spectrometry TechniqueApplication in this compound ResearchKey Information Provided
ESI-MSProfiling and identification in complex mixtures (LC-ESI-MS)Molecular weight, elemental composition
MALDI-TOF MSHigh-throughput profiling and confirmation of structural integrityMolecular weight, monosaccharide composition
Tandem MS (MS/MS)Detailed structural characterizationMonosaccharide sequence, branching pattern
Ion Mobility MS (IM-MS)Isomer separation and gas-phase conformational analysisCollision cross-section (CCS), differentiation of isomers
Hydrogen-Deuterium Exchange (HDX) Coupled with MS for this compound Conformational Insights

Hydrogen-Deuterium Exchange coupled with Mass Spectrometry (HDX-MS) is a powerful technique for probing the conformational dynamics of biomolecules, including glycoproteins. acs.orgrsc.orgbiorxiv.org The method relies on the principle that the exchange rate of backbone amide hydrogens with deuterium (B1214612) from a solvent is dependent on their solvent accessibility and involvement in hydrogen bonding. rsc.org While hydroxyl groups in glycans exchange too rapidly to be monitored, the acetamido groups on N-acetylhexosamines, such as the N-acetylglucosamine (GlcNAc) residues in NGA2, exchange on a timescale that can be detected by HDX-MS. rsc.orgacs.org

In the context of the this compound, HDX-MS can provide insights into the flexibility and solvent accessibility of different parts of the glycan chain. The rate of deuterium uptake can vary between the core GlcNAc residues and those on the antennae, reflecting differences in their local environment and conformational freedom. nih.gov Studies have shown that under typical HDX-MS quench conditions, acetamido groups within glycan chains can retain a significant amount of deuterium. nih.govresearchgate.net This allows for the monitoring of glycan interactions and dynamics. researchgate.net For instance, the exchange rates for the core GlcNAc and the modified asparagine sidechain to which the glycan is attached are estimated to be around 0.03 min⁻¹, while the antennary GlcNAcs have a faster exchange rate of approximately 0.056 min⁻¹. nih.gov

Table 1: Estimated Deuterium Exchange Rates in N-Glycan Acetamido Groups

Glycan PositionEstimated Exchange Rate (min⁻¹)
Antennary GlcNAc~0.056
Core GlcNAc & Asn Sidechain~0.03
Data sourced from studies on N-glycan deuterium retention. nih.gov

This differential exchange provides a window into the glycan's solution-state conformation, which is often highly flexible. Challenges in the HDX-MS analysis of glycoproteins include the inherent heterogeneity of glycosylation, which can complicate data interpretation. biorxiv.orgresearchgate.net However, the ability to track deuterium exchange at specific glycan sites is invaluable for understanding how the this compound's conformation might change upon protein binding or other interactions. hdxworkbench.com

Electron Capture Dissociation (ECD) for this compound Fragmentation and Linkage Analysis

Electron Capture Dissociation (ECD) is a non-ergodic fragmentation technique in mass spectrometry that provides extensive structural information for glycans, including NGA2. bu.edu Unlike collisionally activated dissociation (CAD), which tends to cleave the weakest bonds (glycosidic bonds), ECD can induce fragmentation across the glycan's backbone, including cross-ring cleavages. bu.edu These cross-ring fragments are crucial for the unambiguous determination of linkage positions between monosaccharide residues, a task that is challenging with conventional methods. bu.edu

The process is initiated by the capture of a low-energy electron by a multiply charged precursor ion, such as a metal-adducted this compound. bu.edu This generates a radical cation that undergoes fragmentation. bu.edu The resulting ECD spectrum is rich in a variety of fragment ions, including c- and z-type ions from backbone cleavage and diagnostic cross-ring fragments (A- and X-type ions). bu.edubiorxiv.org

For NGA2, ECD can definitively establish the linkages, for example, between the galactose and N-acetylglucosamine residues on each antenna, and the linkages connecting the antennae to the core mannose residues. The fragmentation patterns are influenced by factors such as the type of metal cation used for adduction and the electron energy. nih.govbu.edu

Table 2: Common Fragment Ion Types in Glycan Mass Spectrometry

Ion TypeCleavage TypeInformation Provided
B, YGlycosidic BondMonosaccharide sequence
C, ZGlycosidic BondMonosaccharide sequence
A, XCross-ringLinkage position
Nomenclature for glycan fragmentation. bu.edu

While ECD provides a wealth of structural detail, the complexity of the resulting spectra requires careful interpretation. nih.gov Furthermore, the presence of secondary fragmentation pathways can sometimes lead to misinterpretation if not carefully considered. nih.gov Nevertheless, ECD remains a powerful tool for the detailed structural elucidation of complex glycans like NGA2. bu.edu

Chromatographic Techniques for this compound Separation and Isolation

The isolation and purification of NGA2 from complex biological mixtures is a critical step for its structural and functional characterization. High-performance liquid chromatography (HPLC) is the cornerstone of glycan separation, offering high resolution and reproducibility. nih.govspringernature.com Various HPLC modes are employed, often in combination, to separate glycans based on their distinct physicochemical properties such as size, charge, and hydrophilicity. For enhanced detection, glycans are typically derivatized with a fluorescent label, such as 2-aminobenzamide (B116534) (2-AB) or 2-aminobenzoic acid (2-AA), prior to analysis. thermofisher.com

High-Performance Liquid Chromatography (HPLC) for this compound Separation

HPLC provides a robust platform for the analysis of N-glycan pools released from glycoproteins. The choice of chromatographic mode is dictated by the specific properties of the glycans in the mixture and the analytical goal. For a neutral glycan like NGA2, separation from other neutral and, more importantly, charged glycans is often the primary objective.

Normal phase HPLC is a widely used technique for the high-resolution separation of fluorescently labeled glycans. The separation is based on the hydrophilicity of the glycans, which is primarily determined by their size (number of monosaccharide units), as well as their specific structure and linkage. qa-bio.com In NP-HPLC, a polar stationary phase (often with amide functional groups) is used with a mobile phase gradient where samples are applied in a high concentration of organic solvent and eluted with an increasing concentration of aqueous buffer.

Larger, more hydrophilic glycans are retained longer on the column. The elution position of NGA2 can be compared to a dextran (B179266) ladder standard (also fluorescently labeled) to assign a glucose unit (GU) value, which is characteristic of the glycan's structure and aids in its identification. thermofisher.com NP-HPLC is highly effective for profiling both neutral and sialylated glycans in a single run, making it a valuable tool for comparing glycan samples.

Weak anion exchange (WAX) chromatography separates glycans based on their charge. ludger.com This technique is particularly useful for fractionating a complex mixture of glycans into pools of neutral, monosialylated, disialylated, etc., species. nih.govresearchgate.net Since NGA2 is a neutral glycan, it will not be retained on a WAX column under typical operating conditions and will elute in the neutral fraction, well-separated from any acidic, sialylated glycans that may be present in the sample. ludger.com This provides an effective method for purifying NGA2 and other neutral glycans from their charged counterparts, which is often a necessary step before further analysis by other techniques like NP-HPLC or mass spectrometry. nih.gov

Table 3: Application of WAX Chromatography for Glycan Separation

Glycan ChargeRetention on WAX ColumnElution Order
Neutral (e.g., NGA2)No/WeakFirst
MonosialylatedModerateSecond
DisialylatedStrongThird
TrisialylatedStrongerFourth
Separation is based on the number of negatively charged sialic acid residues.

Reversed-phase (RP) HPLC separates molecules based on their hydrophobicity. While native glycans are generally too hydrophilic for significant retention on RP columns, derivatization with a hydrophobic fluorescent tag (like 2-AB or 2-AA) allows for their analysis by this method. nih.gov In RP-HPLC, the sample is applied in an aqueous buffer and eluted with an increasing concentration of organic solvent.


Capillary Electrophoresis (CE) for this compound Isomer Resolution

Capillary electrophoresis has proven to be a powerful technique for the separation of N-glycan isomers, offering high resolution and efficiency. CE separates molecules based on their charge-to-size ratio, making it particularly suitable for the analysis of charged glycans or those derivatized with a charged label. nih.gov For neutral glycans like NGA2, derivatization with a charged fluorescent tag is a common strategy to enable CE analysis.

Recent advancements in CE, such as the zero-flow approach coupled with mass spectrometry (CE-MS), have significantly enhanced the ability to resolve and characterize isomeric N-glycans. nih.govacs.orgresearchgate.net This method minimizes the electroosmotic flow, thereby increasing the separation window and improving the resolution of glycan isomers. nih.govacs.orgresearchgate.net

Key Findings from Research:

High Resolution: CE can separate glycan isomers that differ subtly in their structure, which is often challenging for other analytical techniques. nih.gov

Sensitivity: When combined with sensitive detection methods like laser-induced fluorescence (LIF) or mass spectrometry, CE can analyze minute amounts of this compound.

Quantitative Analysis: CE, particularly when coupled with fluorescence detection, allows for the quantification of different glycan isomers. nih.gov

High pH Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

High pH Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a robust and widely used method for the analysis of underivatized carbohydrates, including N-glycans like NGA2. thermofisher.comsepscience.com At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on a strong anion exchange column. nih.govnih.gov Pulsed amperometric detection provides a sensitive and direct way to detect the eluted glycans without the need for derivatization. thermofisher.comsepscience.com

HPAE-PAD is particularly effective in separating glycans based on size, charge, composition, and linkage isomerism. sepscience.comnih.gov The retention time of a glycan in an HPAE-PAD system is highly reproducible, which allows for the creation of databases for structural assignment based on chromatographic behavior. nih.gov

Key Research Findings:

Reproducibility: The retention times in HPAE-PAD are highly reproducible, with coefficients of variation (CV) often less than 0.5%, enabling reliable glycan mapping. nih.gov

Sensitivity: The technique requires less than 100 pmol of N-glycan per injection for dependable measurements. nih.gov

Structural Discrimination: HPAE-PAD can effectively separate complex mixtures of N-glycans, providing detailed information about their structures. nih.gov

Derivatization Strategies for Enhanced this compound Detection and Analysis

Derivatization of glycans is a common practice to improve their detection and analysis by various techniques. For this compound, this typically involves the attachment of a fluorescent label for sensitive detection in liquid chromatography and capillary electrophoresis, or permethylation to enhance ionization and fragmentation in mass spectrometry.

Fluorescent Labeling Techniques (e.g., 2-AA, 2-AB, APTS, Procainamide)

Fluorescent labeling is a widely adopted strategy for the analysis of N-glycans. premierbiosoft.comrndsystems.comnih.gov It involves the covalent attachment of a fluorophore to the reducing end of the glycan via reductive amination. premierbiosoft.comlcms.cz This not only allows for highly sensitive fluorescence detection but can also introduce a charge to the glycan, facilitating separation by capillary electrophoresis. premierbiosoft.comnih.gov

Several fluorescent labels are commonly used for N-glycan analysis, each with its own advantages:

2-Aminobenzoic Acid (2-AA): This label introduces a single negative charge, making it suitable for both HPLC and CE analysis, as well as mass spectrometry in both positive and negative ion modes. nih.gov The molecular weight of this compound labeled with 2-AA is 1438 Da. ludger.comqa-bio.com

2-Aminobenzamide (2-AB): 2-AB is a neutral label and has been a "gold standard" for glycan profiling for many years. lcms.czludger.com It is well-established for use in HILIC-UHPLC with fluorescence detection. lcms.cz The molecular weight of this compound labeled with 2-AB is 1437 Da. ludger.comkrishgen.com

8-Aminopyrene-1,3,6-trisulfonic acid (APTS): APTS carries three negative charges, which is highly advantageous for CE separations. nih.gov This strong charge significantly improves the electrophoretic mobility and separation of labeled glycans. researchgate.net

Procainamide: This label offers improved ionization efficiency in mass spectrometry compared to 2-AB, allowing for the identification of minor glycan species. ludger.comludger.com Procainamide-labeled glycans also exhibit higher fluorescence intensity than 2-AB labeled ones. nih.govfrontiersin.org The molecular weight of this compound labeled with procainamide is 1536 Da. ludger.com

Interactive Data Table: Comparison of Fluorescent Labels for this compound

LabelAbbreviationChargeMolecular Weight of Labeled NGA2 (Da)Key Advantages
2-Aminobenzoic Acid2-AA-11438Versatile for HPLC, CE, and MS
2-Aminobenzamide2-ABNeutral1437Well-established for HILIC-UHPLC
8-Aminopyrene-1,3,6-trisulfonic acidAPTS-3Not specifiedExcellent for CE separations
Procainamide-+1 (basic amine)1536High MS ionization efficiency and fluorescence

Permethylation for this compound MS Analysis

Permethylation is a chemical derivatization technique that is highly valuable for the mass spectrometric analysis of glycans. nih.govnih.gov In this process, all free hydroxyl and N-acetyl groups on the glycan are methylated. uni-hamburg.de This derivatization offers several significant advantages for MS analysis:

Increased Stability: Permethylation stabilizes labile structures, such as sialic acids, preventing their loss during ionization and fragmentation. nih.govresearchgate.net

Enhanced Ionization Efficiency: The derivatization increases the hydrophobicity of the glycan, leading to improved ionization efficiency in both MALDI and ESI-MS. nih.govnih.govuni-hamburg.deresearchgate.net

Predictable Fragmentation: Permethylated glycans produce more informative and predictable fragmentation patterns in tandem MS (MS/MS) experiments, which facilitates detailed structural elucidation, including the determination of linkage positions. nih.gov

Separation: The increased hydrophobicity allows for efficient separation of permethylated glycans using reversed-phase liquid chromatography. uni-hamburg.deresearchgate.net

The combination of permethylation with techniques like porous graphitic carbon liquid chromatography (PGC-LC) at high temperatures allows for the separation and unequivocal characterization of glycan isomers. nih.gov

Biosynthesis and Enzymatic Processing of Nga2 Glycan

Glycosyltransferase Enzymes Involved in NGA2 Glycan Formation

The creation of the bi-antennary structure characteristic of NGA2 and its derivatives is dependent on the sequential action of several N-acetylglucosaminyltransferases (MGATs or GnTs). oup.com Following the initial trimming of the high-mannose N-glycan precursor in the early Golgi, N-acetylglucosaminyltransferase I (MGAT1) initiates the formation of hybrid N-glycans. nih.gov This is a prerequisite for further processing by α-mannosidase II, which trims two more mannose residues to form the GlcNAcMan₃GlcNAc₂ substrate. nih.gov Subsequently, N-acetylglucosaminyltransferase II (MGAT2) adds a second GlcNAc residue, creating the first branch and establishing the core bi-antennary structure that defines the this compound. acs.org

N-Acetylglucosaminyltransferase V (MGAT5, also known as GnT-V) is a key enzyme in the Golgi apparatus that catalyzes a critical branching step in the biosynthesis of complex N-glycans. uniprot.orgrndsystems.com It specifically acts on bi-antennary N-glycan precursors, such as the NGA2 structure. acs.orgnih.gov The this compound serves as an acceptor substrate for MGAT5, which transfers an N-acetylglucosamine (GlcNAc) residue from the sugar donor UDP-GlcNAc to the C-6 position of the α-1,6-linked mannose core. acs.orguniprot.orgjci.org This reaction, creating the β1-6GlcNAc-branched arm, is the committed step for the synthesis of tri- and tetra-antennary N-glycans. rndsystems.comuzh.ch An increase in MGAT5 activity and the resulting branched glycans is frequently associated with the progression of invasive malignancies. nih.govnih.gov

Table 1: Research Findings on N-Acetylglucosaminyltransferase V (MGAT5)

CharacteristicFindingSource(s)
Enzyme Name Alpha-1,6-mannosylglycoprotein 6-beta-N-acetylglucosaminyltransferase A (MGAT5) uniprot.orgnih.gov
Function Catalyzes the addition of GlcNAc in a β1-6 linkage to the α-linked mannose of biantennary N-glycans. uniprot.orggenecards.org
Substrate Acts on bi-antennary precursors; NGA2 is a recognized acceptor substrate. acs.orgnih.gov
Product Initiates the formation of tri- and tetra-antennary complex N-glycans. uzh.chaai.org
Location Medial-Golgi apparatus. oup.comacs.org
Cofactor Activity is stimulated by Mn²⁺ ions. genecards.org
Optimal pH 6.5 uniprot.org

N-Glycan Processing Pathways Leading to this compound Intermediate Structures

The formation of the this compound is an integral part of the broader N-glycan processing pathway that begins in the endoplasmic reticulum (ER). nih.gov Nascent polypeptides entering the ER are glycosylated "en bloc" with a large, pre-assembled oligosaccharide precursor, Glc₃Man₉GlcNAc₂. nih.govnih.gov

This precursor undergoes significant trimming by glycosidases in the ER and Golgi. nih.gov Glucosidases and an ER-specific mannosidase remove the three glucose residues and one mannose residue, a process linked to quality control of protein folding. nih.govnih.gov Upon transport to the Golgi apparatus, a series of α-mannosidases further trim the high-mannose structure to a core intermediate, Man₅GlcNAc₂. nih.gov

It is at this stage that the diversification into complex N-glycans, including the NGA2 structure, begins. The process is initiated by MGAT1 adding a GlcNAc residue. nih.gov After α-mannosidase II removes the final two terminal mannose residues, MGAT2 adds a second GlcNAc, completing the formation of the core bi-antennary, agalacto structure known as NGA2 (or G0). ludger.comnih.gov This NGA2 structure is a crucial intermediate, poised for further modification by other glycosyltransferases, such as MGAT5, to create more complex, multi-antennary structures. acs.orgnih.gov

Table 2: Key Steps in the N-Glycan Processing Pathway to NGA2 Intermediate

StepLocationKey Enzyme(s)ProcessResulting StructureSource(s)
1Endoplasmic ReticulumGlucosidases I & II, ER Mannosidase ITrimming of glucose and one mannose residue from the initial precursor.Man₈GlcNAc₂ or Man₉GlcNAc₂ nih.gov
2cis- & medial-GolgiGolgi Mannosidases ITrimming of mannose residues.Man₅GlcNAc₂ nih.gov
3medial-GolgiMGAT1 (GlcNAcT-I)Addition of the first GlcNAc to the α1-3 mannose arm.GlcNAcMan₅GlcNAc₂ (Hybrid) nih.govnih.gov
4medial-Golgiα-Mannosidase IIRemoval of two terminal mannose residues.GlcNAcMan₃GlcNAc₂ nih.gov
5medial-GolgiMGAT2 (GlcNAcT-II)Addition of the second GlcNAc to the α1-6 mannose arm.NGA2 (G0) oup.comacs.org

Regulation of this compound Expression and Remodeling

The expression and subsequent modification of the this compound are tightly regulated processes, ensuring appropriate glycan structures for cellular needs. The level of N-glycan branching is not arbitrary but is controlled by several key factors:

Enzyme Competition: The activities of various glycosyltransferases in the Golgi are competitive. For instance, the action of MGAT3, which adds a "bisecting" GlcNAc, is mutually exclusive with the branching activity of MGAT5. uzh.ch The presence of a bisecting GlcNAc prevents MGAT5 from accessing its substrate, thereby halting the formation of β1,6-branched structures. uzh.ch

Substrate Availability: The extent of branching by MGAT4 and MGAT5 is highly dependent on the intracellular concentration of the donor substrate, UDP-GlcNAc. uzh.ch These enzymes have a relatively low affinity (high Km) for UDP-GlcNAc. oup.comuzh.ch Therefore, high cellular energy status, which leads to increased levels of UDP-GlcNAc, promotes the synthesis of highly branched, tetra-antennary N-glycans from NGA2-like precursors. uzh.ch

Pathophysiological Upregulation: The expression of the MGAT5 gene is known to be upregulated during oncogenesis. oup.comnih.gov This leads to an increase in β1,6-branched glycans, which can alter cell surface receptor function and promote tumor progression and metastasis. nih.gov

Intercellular Transfer: Recent research has shown that enzymatically active MGAT5 can be packaged into small extracellular vesicles (sEVs) and transferred from one cell to another. researchgate.net This intercellular transfer can remodel the N-glycan profile of recipient cells, inducing the expression of MGAT5-produced glycans and potentially altering their phenotype. researchgate.net

Biological Roles and Mechanistic Functions of Nga2 Glycan

NGA2 Glycan as a Core Structure in Glycoprotein (B1211001) Modulation

N-glycosylation is a critical post-translational modification that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. nih.govresearchgate.net The this compound is a key intermediate in this processing pathway, representing a branch point for the generation of more complex glycan structures. The journey begins with the co-translational transfer of a large precursor oligosaccharide (Glc3Man9GlcNAc2) to nascent polypeptide chains in the ER. nih.govfrontiersin.org A series of trimming and processing steps by various glycosidases and glycosyltransferases across the ER and Golgi cisternae lead to the formation of different glycan structures, including the core this compound. nih.govresearchgate.net

The process of N-glycosylation is intrinsically linked to the quality control system that ensures proteins are correctly folded before they are transported out of the ER. frontiersin.org The initial large glycan precursor is recognized by ER-resident lectin chaperones, such as calnexin and calreticulin, which assist in the proper folding of the glycoprotein. researchgate.net As the glycoprotein moves through the ER and into the Golgi, the glycan is sequentially trimmed. The formation of specific structures, including the high-mannose precursors to NGA2, serves as a checkpoint for folding status. nih.gov

Table 1: Key Stages in N-Glycan Processing Leading to NGA2 Formation

Stage Cellular Compartment Key Enzymes Process Outcome
Initial Glycosylation Endoplasmic Reticulum (ER) Oligosaccharyltransferase En bloc transfer of Glc3Man9GlcNAc2 precursor to polypeptide Nascent glycoprotein with high-mannose glycan
ER Trimming Endoplasmic Reticulum (ER) Glucosidases I & II, ER Mannosidase I Removal of glucose and specific mannose residues Glycoprotein ready for ER exit; quality control check
Golgi Processing cis- and medial-Golgi Golgi Mannosidases, GlcNAc Transferase I & II Further mannose trimming and addition of GlcNAc Formation of complex N-glycans, including the NGA2 core

The maturation of N-glycans serves as a crucial sorting signal for the transport of glycoproteins through the secretory pathway. researchgate.netnih.gov The successful trimming of the high-mannose precursor in the ER and subsequent processing in the Golgi, which leads to structures like NGA2, is a signal that the protein has passed quality control and is ready for export. frontiersin.orgnih.gov The Golgi apparatus acts as the central sorting hub, directing proteins to their final destinations, such as the cell membrane or for secretion outside the cell. youtube.com

The specific glycan structure attached to a protein can influence its trafficking. Immature N-glycans may cause a protein to be retained in the ER or Golgi, preventing its forward transport. nih.gov The formation of the this compound is an essential step, indicating that the glycoprotein has reached a stage of maturity compatible with its transport to the trans-Golgi network, where it is packaged into vesicles for its final destination. youtube.com Therefore, the enzymatic steps that produce the NGA2 structure are checkpoints that regulate the flow of glycoproteins through the secretory pathway. nih.gov

This compound in Cellular Recognition and Intercellular Communication

Glycans on the cell surface form a dense layer known as the glycocalyx, which mediates a vast array of cell-cell and cell-matrix interactions. neb.com The specific structures of these glycans, such as the terminal sugars exposed on the this compound, function as informational codes that are "read" by other proteins. mdpi.com

The this compound structure terminates with N-acetylglucosamine (GlcNAc) residues on its antennae. These terminal sugars are recognition motifs for a class of glycan-binding proteins known as lectins. vectorlabs.comnih.gov Lectin-glycan interactions are typically non-covalent and specific, forming the basis of many recognition events in biology. vectorlabs.commdpi.com

Several lectins have been identified that exhibit binding specificity for terminal GlcNAc residues, and therefore recognize the NGA2 structure. One of the most widely studied is Wheat Germ Agglutinin (WGA), which has a high affinity for GlcNAc and its oligomers. mdpi.com The binding of lectins on one cell to NGA2 glycans on an adjacent cell is a direct mechanism for intercellular communication and recognition. plos.org

Table 2: Examples of Lectins Recognizing Terminal GlcNAc (as in NGA2)

Lectin Source Known Specificity Biological Relevance
Wheat Germ Agglutinin (WGA) Triticum aestivum (Wheat) Binds to GlcNAc and sialic acid Widely used as a laboratory tool for cell staining and tracking glycosylation changes. mdpi.com
Datura stramonium Agglutinin (DSA) Datura stramonium (Jimsonweed) Binds to poly-N-acetyllactosamine chains and terminal GlcNAc Can be used to detect changes in N-glycan branching. acs.org
***Agrocybe aegerita* lectin 2 (AAL2)** Fungal High specificity for terminal GlcNAc A probe for studying O-GlcNAcylation and terminal GlcNAc structures. nih.gov

Changes in cell surface glycosylation are closely associated with alterations in cellular behavior, including adhesion and migration. nih.govresearchgate.net The interactions between lectins and the glycans they recognize are fundamental to these processes. For example, selectins, a class of lectins expressed on endothelial cells and leukocytes, mediate the initial tethering and rolling of leukocytes on blood vessel walls during inflammation, a critical step in immune cell migration. neb.com

While selectins primarily recognize sialylated and fucosylated structures, other lectin-glycan interactions involving terminal GlcNAc, as found on NGA2, also contribute to cell adhesion. nih.gov Altered expression of N-glycans, including an increase in truncated structures like NGA2, can modify the adhesive properties of a cell, potentially promoting migration and invasion in pathological contexts such as cancer metastasis. nih.govmdpi.com The balance of different glycan structures on the cell surface, therefore, fine-tunes the adhesive and migratory potential of the cell.

This compound in Immunological Processes and Response Modulation

Glycosylation plays a profound role in regulating the immune system, from the development and activation of immune cells to the function of key molecules like antibodies. nih.govfrontiersin.org The this compound is particularly significant in this context due to its presence on Immunoglobulin G (IgG), the most abundant antibody in human serum. ludger.comyoutube.com

The Fc (Fragment, crystallizable) region of an IgG molecule has a conserved N-glycosylation site at asparagine 297 (Asn297). The structure of the glycan at this site dramatically influences the antibody's effector functions. nih.gov The NGA2 structure, often referred to as the G0 glycoform in the context of IgG, lacks terminal galactose residues. nih.gov

Elevated levels of agalactosyl IgG (IgG-G0) are a well-documented feature of several autoimmune diseases, most notably rheumatoid arthritis. mdpi.comnih.gov This glycoform is considered to be pro-inflammatory. While the precise mechanism is complex, the absence of galactose is thought to alter the conformation of the Fc region. frontiersin.org This change can affect the binding affinity of IgG to Fc gamma receptors (FcγRs) on the surface of immune cells like macrophages and natural killer (NK) cells, thereby modulating downstream effector functions such as phagocytosis and antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govfrontiersin.org Furthermore, some studies suggest that the exposed mannose residues in the G0 glycan core can lead to recognition by the mannose-binding lectin (MBL), potentially activating the complement system, although the in vivo significance of this pathway is dependent on the specific context. nih.gov The level of IgG galactosylation thus acts as a switch, modulating the inflammatory potential of the antibody response. mdpi.com

Contribution of this compound to Humoral Immunity

The effector functions of Immunoglobulin G (IgG) antibodies, central to humoral immunity, are profoundly regulated by the composition of the N-glycan attached at the conserved Asn297 site within the Fc (Fragment, crystallizable) region. This glycosylation is critical for modulating the interaction between the IgG Fc region and Fc gamma receptors (FcγRs) on immune cells, thereby dictating the resulting immune response. The this compound, a core heptasaccharide structure (GlcNAc₄Man₃), serves as a foundational precursor for the more complex and varied glycoforms found on circulating IgG.

The terminal modifications of this core structure, such as fucosylation, galactosylation, and sialylation, act as molecular switches that fine-tune Fc-mediated activities. One of the most significant modifications in this context is core fucosylation. The absence of fucose on the IgG N-glycan (afucosylation) dramatically enhances its binding affinity for the FcγRIIIa receptor, which is primarily expressed on Natural Killer (NK) cells. nih.gov This enhanced interaction significantly boosts Antibody-Dependent Cell-mediated Cytotoxicity (ADCC), a critical mechanism for eliminating infected or malignant cells. nih.govnih.gov

Conversely, the presence of terminal sialic acid residues on the N-glycan can switch IgG function towards an anti-inflammatory pathway. The enzymatic removal of these sialic acid moieties from intravenous immunoglobulin (IVIg) preparations has been shown to abrogate their anti-inflammatory effects. nih.gov Research indicates that afucosylated IgG1 exhibits the highest binding affinity to FcγRIIIa that is itself glycosylated with oligomannose-type N-glycans, a glycoform commonly found on NK cells. nih.govresearchgate.net The interplay between the glycosylation state of both the antibody and the receptor highlights a sophisticated mechanism for modulating immune responses. nih.gov Thus, while the NGA2 structure itself is the core, its subsequent processing determines the pro-inflammatory or anti-inflammatory fate of the IgG molecule.

Table 1: Influence of IgG N-Glycan Features on FcγRIIIa Interaction and Effector Function

Glycan Feature Modification on NGA2 Core Effect on FcγRIIIa Binding Resulting Effector Function
Fucosylation Absence of core fucose Significantly Increased Enhanced ADCC
Galactosylation Decreased terminal galactose Associated with pro-inflammatory activity Shift towards inflammation

| Sialylation | Presence of terminal sialic acid | Reduced | Anti-inflammatory effects |

This compound in T-Cell and B-Cell Activity Regulation

N-linked glycosylation is a critical regulator of lymphocyte development, activation, and differentiation. The surfaces of T and B cells are covered in a dense layer of glycans, known as the glycocalyx, which modulates receptor signaling and cellular interactions. nih.gov The this compound is a key intermediate in the biosynthesis of complex N-glycans that adorn the receptors central to lymphocyte function, such as the T-cell receptor (TCR) and B-cell receptor (BCR).

The processing of N-glycans, particularly the degree of branching initiated from core structures like NGA2, regulates the threshold for lymphocyte activation. nih.govescholarship.org This is achieved through the formation of a galectin-glycoprotein lattice on the cell surface. escholarship.org More complex, branched N-glycans create a denser lattice that can modulate the clustering and signaling of surface receptors. For instance, increased N-glycan branching on the TCR can raise the threshold for T-cell activation, preventing spurious activation and maintaining immune tolerance. nih.gov

In B-cell development, N-glycan branching is essential for proper selection and maturation. nih.govfrontiersin.org The modification of surface glycoproteins with complex N-glycans affects signal transduction through the BCR and its co-receptors. frontiersin.org Studies have shown that reduced N-glycan branching can promote pro-inflammatory innate responses while fostering adaptive immunity through increased BCR signaling. vectorlabs.com Therefore, the biosynthetic pathway originating from the NGA2 core to generate highly branched structures is a pivotal checkpoint in regulating the adaptive immune response.

This compound in Inflammation Mechanisms

The glycan profile of serum proteins, especially IgG, changes significantly during inflammatory processes and can actively drive or suppress inflammation. nih.gov Alterations in the processing of N-glycans, starting from the NGA2 core, are hallmarks of many chronic inflammatory and autoimmune diseases. nih.gov A characteristic feature of pro-inflammatory IgG is the reduction in galactosylation and sialylation of its Fc N-glycan. nih.govresearchgate.net

This loss of terminal galactose and sialic acid on the NGA2 backbone exposes underlying GlcNAc residues, shifting the IgG from an anti-inflammatory to a pro-inflammatory agent. This altered glycoform gains the ability to activate the complement cascade and pro-inflammatory FcγRs more effectively. Pro-inflammatory cytokines, which are abundant during chronic inflammation, can directly influence the expression of glycosyltransferases in B cells, leading to the production of these pro-inflammatory IgG glycoforms. nih.gov This creates a feedback loop where inflammation alters IgG glycosylation, and the altered IgG, in turn, perpetuates the inflammatory state. researchgate.net Glycans, therefore, are not merely passive structures but are active participants in the regulation and dysregulation of inflammatory pathways.

This compound in Host-Pathogen Interactions

Recognition of this compound by Microbial Carbohydrate-Binding Toxins (e.g., Vibrio cholerae Cytolysin)

Pathogens often exploit host cell-surface glycans for attachment and entry. The cytolysin (B1578295) secreted by Vibrio cholerae (VCC), a pore-forming toxin and key virulence factor, demonstrates a specific and high-affinity interaction with complex N-glycans. nih.govmdpi.com Through detailed glycan screening, the β-prism domain of VCC has been identified to preferentially bind complex N-glycans that possess the heptasaccharide GlcNAc₄Man₃ core—the precise structure of NGA2. nih.gov

This recognition is a critical step in targeting the toxin to mammalian cell membranes, contributing to its potent cell-lysing activity at very low concentrations. nih.gov Fluorescence anisotropy and surface plasmon resonance studies have quantified this interaction, revealing a nanomolar binding affinity of the VCC β-prism domain for the NGA2 heptasaccharide. nih.govnih.gov Competition assays have further demonstrated that the presence of free this compound can reduce the hemolytic activity of the VCC toxin in a dose-dependent manner, suggesting that this specific glycan is a key receptor for the toxin's function. nih.gov This targeted binding illustrates a sophisticated mechanism by which bacterial toxins co-opt specific host glycan structures to mediate their pathogenic effects.

Table 2: Binding Affinity of Vibrio cholerae Cytolysin (VCC) β-Prism Domain to this compound

Measurement Technique Ligand Reported Binding Affinity (Kᴅ) Source
Fluorescence Anisotropy NGA2 Heptasaccharide ~100 nM nih.gov

This compound in Viral Glycoprotein Context (e.g., SARS-CoV-2 Spike Protein)

Viruses frequently use a dense shield of host-derived glycans on their surface glycoproteins to evade the host immune system. The spike (S) protein of SARS-CoV-2, which mediates viral entry into host cells, is extensively glycosylated, with each trimeric spike displaying 66 N-linked glycosylation sites. nih.gov This glycan shield plays a dual role: it masks viral protein epitopes from neutralizing antibodies and can also be involved in the proper folding and function of the spike protein itself. frontiersin.orgfuturity.org

The N-glycans on the SARS-CoV-2 spike are a heterogeneous mix of high-mannose, hybrid, and complex types. biorxiv.org The complex N-glycans, which are crucial for many biological interactions, are all built upon core structures such as NGA2. Site-specific analysis has revealed that the processing of N-glycans from high-mannose precursors to complex types varies across the 22 glycosylation sites on each spike protomer. nih.govbiorxiv.org For example, glycans at sites like N165 and N343, which are involved in regulating the conformation of the receptor-binding domain (RBD), are often processed into complex structures. biorxiv.org The specific nature of the glycan at each site, determined by the processing of its NGA2-like core, can influence the accessibility of the RBD to the host ACE2 receptor and to neutralizing antibodies. frontiersin.orgresearchgate.net Therefore, the this compound serves as a critical structural foundation for the glycan shield that is integral to the pathophysiology of SARS-CoV-2.

Nga2 Glycan in Disease Pathomechanisms Excluding Clinical Human Trials

NGA2 Glycan Alterations in Chronic Inflammatory Conditions (Mechanistic Studies)

Alterations in N-glycan profiles, specifically an increase in agalactosylated structures like NGA2, are a hallmark of chronic inflammation. nih.govmdpi.com This shift is generally considered to promote a pro-inflammatory environment. mdpi.com Mechanistic studies suggest that pro-inflammatory cytokines can modify the expression of glycosyltransferases, the enzymes responsible for glycan biosynthesis, leading to these structural changes on glycoproteins. nih.gov

A key mechanism through which NGA2 glycans exert their pro-inflammatory effect is by altering the function of Immunoglobulin G (IgG). IgG molecules carrying NGA2 glycans (termed G0) in their Fc region exhibit an increased affinity for the activating Fcγ Receptor III (FcγRIII). nih.gov This enhanced binding can lower the threshold for immune cell activation, contributing to the pathogenesis of inflammatory diseases. nih.govnih.gov The absence of galactose and sialic acid on the glycan chains is thought to open up the conformation of the Fc region, making it more accessible to these activating receptors. nih.gov

This compound Profiles in Preclinical Models of Autoimmune Diseases

The link between this compound and inflammation is further solidified by findings from various preclinical models of autoimmune diseases. mdpi.com These animal models are crucial for understanding disease pathogenesis and for testing potential therapeutic strategies before they advance to clinical use. mdpi.comsemanticscholar.org

In preclinical research for Rheumatoid Arthritis (RA) , models such as collagen-induced arthritis (CIA) in mice are frequently used as they share pathological features with human RA. semanticscholar.orgfrontiersin.org Glycomic analysis of synovial fibroblasts from arthritic mice in a CIA model revealed significant glycan remodeling, including a reduction in sialylated N-glycans. biorxiv.org Furthermore, increased levels of G0 glycans (which include NGA2) on IgG have been shown to correlate with disease activity in RA models, underscoring their pro-inflammatory role in the joints. nih.gov

For Type 1 Diabetes (T1D) , research in spontaneous models like the non-obese diabetic (NOD) mouse and chemically-induced models provides insight into the autoimmune destruction of pancreatic β-cells. nih.govmedsci.org While direct profiling of NGA2 in these models is an emerging area, the broader understanding is that N-glycosylation changes are integral to the T-cell-mediated autoimmunity that characterizes T1D. mdpi.com Aberrations in enzymatic glycosylation are increasingly implicated in the dysregulated metabolic signaling seen in diabetes. creative-biolabs.com

In the context of Crohn's Disease , a form of inflammatory bowel disease (IBD), animal models are indispensable for studying the complex interplay between genetics, the immune system, and the gut microbiota. cornell.edu Studies on IgA, an immunoglobulin crucial for mucosal immunity, have shown that its glycosylation is altered in IBD, with findings pointing to reduced galactosylation. nih.gov This suggests an increase in NGA2-like structures, which may contribute to the inflammatory environment in the gut.

Autoimmune DiseasePreclinical Model ExampleKey Findings Related to NGA2/G0 GlycansReference
Rheumatoid ArthritisCollagen-Induced Arthritis (CIA) in miceIncreased levels of G0 glycans on IgG correlate with disease activity. Remodeling of N-glycans in synovial fibroblasts is observed. nih.govbiorxiv.org
Type 1 DiabetesNon-obese diabetic (NOD) mouseN-glycan modifications are known to modulate T-cell-mediated autoimmunity, a key feature of T1D pathogenesis. mdpi.com
Crohn's DiseaseMouse models of colitisReduced galactosylation of Immunoglobulin A (IgA) is observed, suggesting an increase in NGA2-like structures at mucosal surfaces. nih.govconicet.gov.ar

This compound Changes in Oncology Research (e.g., Tumor Microenvironment, Cell Proliferation in Models)

The field of oncology has increasingly recognized the importance of glycosylation in cancer development and progression. palleonpharma.comnih.gov Altered N-glycosylation patterns on the surface of cancer cells are a common finding and contribute to the hallmarks of cancer. frontiersin.org These changes can impact protein stability, cell-cell adhesion, and signaling pathways. frontiersin.org

The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with stromal and immune cells. mdpi.com Glycans on the cell surface play a critical role in mediating these interactions. frontiersin.org Aberrant glycosylation can drive immune suppression within the TME through interactions with glycan-binding proteins, or lectins, on immune cells. nih.gov Specific glycan signatures on tumor cells can even act as a novel type of immune checkpoint, helping cancer cells evade the immune system. palleonpharma.com

N-glycans also play a role in regulating cell proliferation. Most cell surface receptors that control proliferation, such as the epidermal growth factor receptor (EGFR), are heavily glycosylated. mdpi.com The attached N-glycans can influence receptor conformation, ligand binding, and the activation of signaling cascades that lead to cell growth. mdpi.com While research often focuses on broader changes like sialylation and fucosylation, the underlying core structures, including the family of NGA2 glycans, are fundamental to these modifications.

This compound in Dysbiosis and Gut Microbiome Interactions in Animal Models

The gut microbiota is profoundly shaped by the availability of different glycans, which serve as a primary nutrient source. nih.gov Commensal bacteria have evolved to forage on both dietary glycans and host-derived glycans, such as those found in the mucus layer. nih.govresearchgate.net This interaction is crucial for maintaining gut homeostasis, and disruptions (dysbiosis) are linked to various diseases. nih.gov

Remarkably, specific bacterial proteins have been shown to target NGA2 structures. Research on Vibrio cholerae, the bacterium responsible for cholera, has demonstrated that its cytolysin (B1578295) toxin and the biofilm matrix protein RbmC contain domains that specifically recognize and bind to a conserved motif of the this compound. plos.org This highlights a mechanism where a pathogen directly interacts with a specific host glycan structure to facilitate colonization and virulence. plos.org

Furthermore, studies in animal models show that the gut microbiome composition can influence the systemic N-glycome of the host. frontiersin.org In mouse models of colitis, interventions with specific synthetic glycans can shift the microbiome structure and mitigate inflammation, demonstrating the therapeutic potential of targeting these glycan-microbe interactions. biorxiv.org

ContextModel/OrganismFinding Related to this compound InteractionReference
Pathogen VirulenceVibrio choleraeThe cytolysin toxin and biofilm protein RbmC specifically bind to the this compound motif on host cells. plos.org
Gut HomeostasisAnimal modelsGut microbiome composition is associated with the host's plasma N-glycome profile. frontiersin.org
Inflammatory Bowel DiseaseMouse models of colitisDelivery of specific glycans can modulate the gut microbiome and alleviate intestinal inflammation. biorxiv.org

This compound as a Candidate Biomarker in Research Discovery

The increase in agalactosylated (G0/NGA2) IgG glycans is a particularly strong candidate biomarker for inflammatory and autoimmune diseases. mdpi.comnih.gov This change is a common feature in conditions like rheumatoid arthritis and inflammatory bowel disease. labcompare.com The analysis of glycan profiles from serum or plasma can provide diagnostic and prognostic information. labcompare.comd-nb.info

In oncology, research aims to identify glycan-based biomarkers from biofluids for the early detection of cancer. ucdavis.edu Rather than a single glycan structure, it is often a pattern of global changes in the glycome that provides the most robust biomarker signature. ucdavis.edu As NGA2 is a foundational structure for many larger N-glycans, its relative abundance is a key parameter within these complex signatures. ludger.comcreative-biolabs.com The development of advanced analytical techniques like mass spectrometry has been crucial in enabling the high-throughput profiling needed for glycomic biomarker discovery. nih.govucdavis.edu

Emerging Methodologies and Future Research Directions for Nga2 Glycan Studies

Glycoengineering and Synthetic Biology Approaches for NGA2 Glycan-Defined Glycoproteins

Glycoengineering and synthetic biology are revolutionizing our ability to produce glycoproteins with defined this compound structures, enabling precise investigation of their functions. nih.govsynbiocarb.science A key goal is to create more uniform glycosylation patterns, as the heterogeneity of glycans on proteins from natural sources complicates research and therapeutic development. nih.gov

One powerful strategy involves the "bump-and-hole" engineering of glycosyltransferases like N-acetylglucosaminyltransferase V (MGAT5), the enzyme responsible for adding a GlcNAc residue to the NGA2 intermediate. acs.org By modifying the enzyme and its nucleotide-sugar substrate, researchers can achieve bioorthogonal tagging of specific glycoproteins with NGA2-related structures. acs.org For instance, engineered MGAT5 variants can selectively transfer modified UDP-GlcNAc analogs to the NGA2 acceptor substrate. acs.org This approach has been successfully used to remodel the N-glycans of model glycoproteins like asialofetuin and recombinant antibody Fc fragments to display the NGA2 structure for further enzymatic elaboration. acs.org

Plant-based systems are also being explored for producing glycoproteins with humanized glycosylation patterns, including those with NGA2 glycans. nih.gov While plant N-glycans are typically simpler than mammalian ones, glycoengineering efforts aim to introduce the necessary enzymes to generate more complex structures. nih.gov

These approaches provide researchers with invaluable tools to produce homogeneous glycoproteins containing the this compound, facilitating detailed studies of its impact on protein stability, immunogenicity, and biological activity. nih.gov

Computational Glycobiology for this compound Structure and Interaction Modeling

Computational methods are becoming indispensable for understanding the three-dimensional structure of the this compound and its interactions with proteins. Molecular dynamics (MD) simulations, for example, can predict the accessibility of N-glycans at different glycosylation sites to processing enzymes, offering insights into site-specific glycan remodeling. rsc.orgresearchgate.net

Recent studies have utilized ion mobility-mass spectrometry (IM-MS) coupled with gas-phase hydrogen/deuterium (B1214612) exchange (HDX) to investigate the gas-phase structures of N-glycans, including NGA2. ethz.ch These experiments have shown that the this compound tends to preserve its solution-based structure in the gas phase. ethz.ch Advanced techniques like cyclic ion mobility spectrometry (cIMS) can further resolve subtle conformational differences. ethz.ch

Computational modeling is also crucial for understanding the mechanisms of glycosyltransferases. By combining crystallography and computational modeling, researchers have elucidated substantial structural rearrangements in MGAT5 upon binding its sugar donor, providing a basis for understanding its substrate specificity for acceptors like the this compound. acs.org Furthermore, computational approaches are being used to model the impact of glycosylation on the quality attributes of therapeutic proteins, such as aggregation propensity. nih.gov

The integration of these computational tools with experimental data is essential for building accurate models of this compound behavior and its influence on glycoprotein (B1211001) function.

Multi-Method Integrated Workflows for Comprehensive this compound Analysis

A comprehensive understanding of this compound requires the integration of multiple analytical techniques into sophisticated workflows. The complexity and heterogeneity of glycosylation present significant analytical challenges that necessitate a multi-pronged approach. researchgate.net

Modern workflows for N-glycan analysis often begin with the release of glycans from the glycoprotein, followed by labeling with a fluorescent tag such as 2-aminobenzamide (B116534) (2-AB) or 8-aminopyrene-1,3,6-trisulfonic acid (APTS). ludger.comludger.com The labeled glycans are then separated and analyzed using high-performance liquid chromatography (HPLC) with fluorescence detection. ludger.comludger.comqa-bio.com LudgerSep HPLC columns are commonly used for this purpose, allowing for the separation of neutral and charged glycans. ludger.comqa-bio.com

Mass spectrometry (MS) is a cornerstone of glycan analysis, providing detailed structural information. ludger.com Techniques like MALDI-MS and LC-MS/MS are used to determine the mass and fragmentation patterns of glycans, enabling their identification. ludger.comresearchgate.net Software tools like SimGlycan can predict glycan structures from MS/MS data by matching experimental spectra against databases. premierbiosoft.com

Integrated workflows often combine these techniques. For example, a workflow might involve enzymatic digestion of a glycoprotein, enrichment of glycopeptides, followed by LC-MS/MS analysis of both the intact glycopeptides and the released glycans. researchgate.net This allows for site-specific glycosylation analysis, revealing which glycans are present at specific locations on the protein. researchgate.netnih.gov

Table 1: Example of an Integrated Workflow for this compound Analysis

StepTechniquePurpose
1. Glycan Release Hydrazinolysis or enzymatic digestion (e.g., PNGase F)To cleave N-glycans from the glycoprotein. ludger.comludger.comqa-bio.com
2. Labeling Fluorescent tagging (e.g., 2-AB, APTS)To enable sensitive detection of glycans. ludger.comludger.com
3. Separation High-Performance Liquid Chromatography (HPLC)To separate different glycan structures. ludger.comludger.comqa-bio.com
4. Detection & Quantitation Fluorescence DetectionTo detect and quantify the separated glycans. ludger.com
5. Structural Elucidation Mass Spectrometry (MALDI-MS, LC-MS/MS)To determine the mass and sequence of the glycan. ludger.comresearchgate.net
6. Data Analysis Specialized Software (e.g., SimGlycan, GlycoWorkbench)To process raw data and identify glycan structures. ethz.chpremierbiosoft.com

Glyconanotechnology for this compound-Based Biosensing and Bioimaging Tools

Glyconanotechnology, which combines the principles of glycobiology and nanotechnology, offers exciting new avenues for developing biosensing and bioimaging tools based on the this compound. researchgate.netprobiologists.comprobiologists.com Nanomaterials provide scaffolds for the multivalent display of glycans, which can amplify their interactions with binding partners like lectins. researchgate.netnih.gov

Glyconanoparticles (GNPs), consisting of a nanoparticle core and a shell of glycan structures, are being developed for a range of biomedical applications, including diagnostics and therapeutics. probiologists.com For instance, gold nanoparticles decorated with specific glycans can be used in colorimetric assays or as optical biosensors. researchgate.netprobiologists.com The unique optical, magnetic, or electronic properties of different nanoparticles can be harnessed for various detection methods. nih.gov

While direct applications involving the this compound are still emerging, the foundational principles of glyconanotechnology are well-established. Future research could focus on creating NGA2-displaying nanoparticles to:

Develop sensitive biosensors for detecting lectins or antibodies that specifically recognize the NGA2 structure.

Create targeted imaging agents that can visualize cells or tissues where NGA2-binding proteins are overexpressed.

Investigate the role of NGA2 in cell-cell communication and signaling by using these nanoparticles as probes. nih.gov

The versatility of nanomaterials provides a powerful platform for translating our understanding of this compound interactions into practical diagnostic and imaging tools. probiologists.comprobiologists.com

Advancements in Site-Specific N-Glycan Remodeling Research

Understanding how the this compound is processed at specific sites on a glycoprotein is crucial, as the local protein environment can significantly influence glycan structure. rsc.orgresearchgate.net Research in this area focuses on elucidating the factors that lead to the heterogeneous ensemble of glycan structures found on mature proteins. rsc.org

Recent studies have shown that the accessibility of N-glycans to processing enzymes is a key determinant of site-specific remodeling. rsc.orgresearchgate.net By using model proteins like protein disulfide isomerase (PDI) and expressing them in systems such as insect cells, researchers can quantify the N-glycan profiles at individual glycosylation sites. researchgate.netnih.gov

Experimental approaches include:

Molecular Dynamics (MD) Simulations: To predict the conformation and accessibility of glycans on the protein surface. rsc.orgresearchgate.net

Mutational Analysis: To alter the protein structure around a glycosylation site and observe the effect on glycan processing. nih.gov

In Vitro Processing Assays: To study the kinetics of individual glycan processing enzymes with specific glycoprotein substrates. rsc.org

These studies have revealed that the tertiary structure of the protein plays a defining role in N-glycan processing, leading to different glycan structures at different sites on the same protein. rsc.orgresearchgate.net This kinetically controlled processing is a major contributor to the diversity of the glycome. rsc.org Future research will continue to unravel these complex structure-function relationships, which are essential for understanding the biological roles of glycoproteins and for the rational design of biotherapeutics. nih.gov

Development of Novel Reagents and Tools for this compound Research

Progress in this compound research is heavily dependent on the availability of high-quality reagents and specialized tools. ludger.comqa-bio.comludger.comamerigoscientific.commedchemexpress.commedchemexpress.combiosynth.com The commercial availability of purified this compound, both unlabeled and labeled with various fluorescent dyes (e.g., 2-AA, APTS), is fundamental for its use as an analytical standard. ludger.comludger.comamerigoscientific.com

Table 2: Commercially Available Reagents for this compound Research

ProductDescriptionSupplier(s)
This compound (unlabeled)Asialo-, agalacto-, bi-antennary complex-type N-glycan. ludger.comqa-bio.comQA-Bio, Ludger Ltd, Biosynth
This compound, 2-AB LabeledThis compound labeled with 2-aminobenzamide for fluorescence detection.Amerigo Scientific
This compound, 2-AA LabeledThis compound labeled with 2-aminobenzoic acid for HPLC analysis. ludger.comLudger Ltd
This compound, APTS LabeledThis compound labeled with 8-aminopyrene-1,3,6-trisulfonic acid. ludger.comLudger Ltd
G-NGA2 N-GlycanN-Glycan for labeling and modification of proteins. medchemexpress.commedchemexpress.comMedChemExpress

Beyond standards, the development of new chemical tools is a key research direction. This includes the synthesis of bioorthogonal UDP-GlcNAc analogs for use with engineered glycosyltransferases, as described in the glycoengineering section. acs.org There is also a continuous need for improved methods to distinguish between structurally similar glycans, such as sulfated and phosphorylated species, which can be challenging with mass spectrometry alone. google.com

The development of high-throughput analytical platforms and more sophisticated software for data analysis is also crucial for advancing the field. premierbiosoft.comproteinmetrics.com These tools enable researchers to handle the large and complex datasets generated in modern glycomics studies, facilitating the identification and quantification of glycans like NGA2 in a variety of biological samples. proteinmetrics.com

Q & A

Q. What are the key structural features of NGA2 Glycan that distinguish it from related glycans like NA2 and M3N2?

this compound is a substructure of NA2 Glycan, characterized by the absence of specific galactose residues, and serves as a precursor to M3N2 Glycan . To confirm structural distinctions, researchers should employ high-resolution techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS) paired with enzymatic digestion. Comparative analysis of fragmentation patterns and linkage-specific glycosidase treatments can resolve ambiguities .

Q. Which experimental methodologies are most reliable for isolating and purifying this compound from biological samples?

Isolation protocols often combine affinity chromatography (e.g., lectin-based columns) with HPLC purification . For reproducibility, validate purity using SDS-PAGE and MS. Ensure proper controls, such as spiking with known glycan standards, to avoid cross-contamination .

Q. How can researchers assess the functional role of this compound in cellular recognition processes?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with lectins or receptors. Pair these with knockout cell models (e.g., CRISPR-Cas9) to observe phenotypic changes in glycan-mediated interactions .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictory data on this compound’s role in pathogen-host interactions?

Contradictions often arise from variability in model systems (e.g., cell lines vs. in vivo studies) or incomplete glycan profiling. To address this:

  • Standardize glycan extraction protocols (e.g., PNGase F treatment for N-linked glycans).
  • Use multi-omics integration (glycomics, transcriptomics) to contextualize findings.
  • Apply meta-analysis frameworks to reconcile discrepancies across studies .

Q. How can researchers validate the specificity of antibodies or lectins targeting this compound in complex biological matrices?

Perform competitive inhibition assays using synthetic NGA2 analogs or glycan microarrays. Validate with negative controls (e.g., NA2 or M3N2 glycans) to rule out cross-reactivity. For in situ applications, combine immunohistochemistry with glycan-specific enzymatic removal (e.g., sialidase treatment) .

Q. What strategies mitigate challenges in synthesizing this compound for functional studies?

Chemoenzymatic synthesis using glycosyltransferases (e.g., β1-4 galactosyltransferase) offers high specificity. Optimize reaction conditions (pH, temperature) to prevent incomplete reactions. Validate products via HPLC-MS/MS and compare with natural isolates .

Q. How should researchers approach conflicting interpretations of this compound’s involvement in disease biomarkers?

Conduct systematic reviews adhering to PRISMA guidelines to evaluate study quality and bias. Use receiver operating characteristic (ROC) curves to assess biomarker specificity across cohorts. Cross-validate findings with orthogonal methods (e.g., MS vs. antibody-based assays) .

Q. What computational tools are effective for modeling this compound’s conformational dynamics and interactions?

Molecular dynamics (MD) simulations with force fields like GLYCAM or CHARMM-GUI can predict glycan flexibility. Validate predictions using small-angle X-ray scattering (SAXS) or cryo-EM. Integrate docking software (e.g., AutoDock) to map interaction sites .

Methodological Guidance for Data Analysis

Q. How can researchers address variability in glycan abundance measurements across experimental replicates?

Normalize data using internal standards (e.g., stable isotope-labeled glycans) and apply mixed-effects models to account for batch variability. Use principal component analysis (PCA) to identify outliers and technical artifacts .

Q. What statistical frameworks are appropriate for correlating this compound expression with clinical outcomes?

Employ Cox proportional hazards models for survival analysis or logistic regression for binary outcomes. Adjust for confounders (e.g., age, comorbidities) and report effect sizes with 95% confidence intervals. Validate models via bootstrapping .

Future Research Directions

  • Investigate this compound’s role in extracellular vesicle signaling using single-vesicle MS profiling .
  • Explore glycoengineering approaches to modulate NGA2 expression in therapeutic proteins .
  • Develop machine learning pipelines to predict glycan-protein interactions from structural databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.